molecular formula C10H13N3O B1450423 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine CAS No. 1513232-58-0

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine

Cat. No.: B1450423
CAS No.: 1513232-58-0
M. Wt: 191.23 g/mol
InChI Key: IWEHPXHJFJYWMC-UHFFFAOYSA-N
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Description

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique structure combining a 2-methylpyridine ring with an azetidine moiety, a combination observed in compounds investigated for various biological activities. The azetidine ring is a valued saturated heterocycle in modern drug design, often used to improve physicochemical properties and metabolic stability of lead compounds . Similarly, pyridine and its substituted derivatives are common pharmacophores found in a wide range of bioactive molecules. While specific biological data for this compound is not available in the public domain, its structural framework suggests potential as a key intermediate or building block in organic synthesis. Researchers can utilize this compound in the design and synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The presence of both an amine and a carbonyl group offers handles for further chemical modification, making it a versatile precursor. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHPXHJFJYWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine typically involves two main stages:

  • Stage 1: Synthesis of the azetidin-3-yl acetic acid or ester derivative bearing the pyridine substituent.
  • Stage 2: Amidation or coupling of the azetidinyl intermediate with a suitable amine to yield the target amine compound.

This approach is supported by literature on similar azetidinyl pyridine derivatives, where azetidine ring functionalization and subsequent coupling reactions are key steps.

Synthesis of Azetidinyl Pyridine Intermediates

A representative preparation involves the synthesis of ethyl 2-(1-(2-methylpyridin-3-yl)azetidin-3-yl)acetate followed by hydrolysis to the corresponding acetic acid intermediate.

  • Typical reagents and conditions:

    • Starting from 2-methyl-3-chloropyridine or related halogenated pyridine derivatives.
    • Nucleophilic substitution with azetidin-3-yl acetic acid esters or related azetidine precursors.
    • Use of bases such as triethylamine or inorganic bases (e.g., lithium hydroxide) to facilitate substitution and hydrolysis steps.
    • Solvents: Dimethyl sulfoxide (DMSO), methanol, water mixtures.
    • Reaction temperatures: 25°C to 100°C depending on step.
  • Example reaction:

    • A mixture of 4-chloro-2-(trifluoromethyl)pyridine and azetidinyl acetate ester is stirred with cesium fluoride and triethylamine in DMSO at 100°C for 18 hours.
    • Hydrolysis of the ester with lithium hydroxide in methanol/water at room temperature for 30 minutes yields the corresponding azetidinyl acetic acid.

Amidation to Form this compound

The coupling of the azetidinyl acetic acid intermediate with amines to form the amide bond is commonly achieved via:

  • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
  • Presence of organic or inorganic bases to neutralize acid byproducts and promote amide bond formation.
  • Solvents: Mixtures of water and organic solvents (e.g., acetonitrile, dichloromethane).
  • Reaction temperatures: Room temperature to mild heating (up to 50°C).

In some protocols, the amine component is added as a free base or as a salt, with bases such as triethylamine or substituted pyridines facilitating the reaction.

Use of Bases and Solvents

The choice of base and solvent is critical for yield and purity:

Base Type Examples Role in Reaction
Organic bases Triethylamine, N-methylmorpholine, diisopropylethylamine, pyridine, 2,6-lutidine Neutralize acids, promote coupling
Inorganic bases LiOH, NaOH, K2CO3, NaHCO3 Hydrolysis of esters, pH control
Solvent System Composition Purpose
DMSO Polar aprotic solvent Facilitates nucleophilic substitution
Methanol/Water Mixed protic solvents Hydrolysis of esters
Acetonitrile Polar aprotic solvent Amidation reactions

The presence of water in the solvent mixture (5-50% v/v) is often beneficial for hydrolysis and coupling steps.

Representative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2-Methyl-3-chloropyridine, azetidinyl acetate ester, CsF, Et3N, DMSO, 100°C, 18h 75-85 Requires inert atmosphere (N2)
Ester hydrolysis LiOH, MeOH/H2O, RT, 30 min ~Quantitative pH adjusted to 7 post-reaction
Amidation Azetidinyl acetic acid, amine, EDC, Et3N, CH3CN/H2O, RT-50°C, 12-24h 70-90 Use of organic base improves yield

Detailed Research Findings

Reaction Mechanism Insights

  • The nucleophilic substitution on the halogenated pyridine ring proceeds via displacement by the azetidinyl nucleophile, facilitated by polar aprotic solvents and bases.
  • Ester hydrolysis under basic conditions proceeds rapidly at mild temperatures, yielding the free acid intermediate without significant side reactions.
  • Amidation involves activation of the carboxylic acid group by coupling reagents, followed by nucleophilic attack by the amine, with bases scavenging the acid byproducts to drive the reaction forward.

Optimization Parameters

  • Base selection significantly influences the reaction rate and yield. Tertiary amines such as triethylamine provide efficient catalysis without competing side reactions.
  • Solvent polarity and water content are optimized to balance solubility and reactivity.
  • Reaction temperature and time are adjusted to maximize conversion while minimizing decomposition.

Alternative Synthetic Routes

  • Multicomponent reactions involving copper-mediated cycloaromatization and zinc-mediated reductive amination have been reported for related amine synthesis but are less common for this specific compound due to structural constraints.
  • Salt formation of the amine product can be used for purification and isolation, employing organic or inorganic acids.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Reactions

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine has notable chemical properties that allow it to participate in various reactions:

  • Oxidation : The compound can be oxidized to form N-oxides or other derivatives.
  • Reduction : Reduction reactions yield amines or alcohols.
  • Substitution : It can engage in substitution reactions where functional groups on the pyridine or azetidine rings are replaced.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, Potassium permanganateVaries with substrate
ReductionLithium aluminum hydrideAnhydrous solvents
SubstitutionVarious nucleophilesTemperature and solvent-dependent

Scientific Research Applications

The multifaceted applications of this compound are summarized below:

Chemistry

This compound serves as a building block in organic synthesis for complex molecules, including pharmaceuticals and agrochemicals. Its unique structure enables the formation of diverse derivatives that can be tailored for specific chemical properties.

Biology

In biological studies, this compound acts as a probe to investigate enzyme activities and metabolic pathways. Its interactions with biological systems have been explored to understand its potential effects on cellular functions.

Medicine

The compound shows promise in therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate its efficacy against various pathogens by disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Potential : Recent investigations highlight its ability to induce apoptosis in cancer cells by modulating apoptotic pathways.

Case Study: Antimicrobial Research

In a study evaluating the antimicrobial effects of this compound, it exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study: Anticancer Research

Research into the anticancer effects revealed that this compound induced cell cycle arrest and apoptosis in human cancer cell lines. The study emphasized its capacity to activate caspase pathways leading to programmed cell death.

Industry

The unique structural properties of this compound make it valuable in the development of new materials, such as polymers and coatings. Its reactivity allows for the design of specialty chemicals tailored for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyridine vs. Pyrazole : The target compound’s 2-methylpyridine group contrasts with N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), which contains a pyrazole ring. Pyrazoles often enhance binding affinity in drug candidates due to their hydrogen-bonding capacity .
  • Carbonyl Linkage : The carbonyl group in the target compound distinguishes it from analogs like 1-(Pyridin-3-yl)azetidin-3-amine bis(TFA salt) (), which lacks this functional group. The carbonyl may increase electrophilicity and reactivity toward nucleophiles.
  • Substituent Effects : The trifluoromethyl group in 1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine () improves metabolic stability compared to the target’s methyl group, a common strategy in drug design to resist oxidative degradation .

Biological Activity

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse sources of research.

Synthesis

The synthesis of this compound typically involves the formation of azetidine derivatives through various chemical reactions, including aza-Michael additions and cyclization reactions. The compound can be synthesized efficiently using a combination of heterocyclic amines and carbonyl precursors, yielding products with varying degrees of optical activity depending on the chirality of the starting materials .

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, including monoacylglycerol lipase (MAGL). MAGL is involved in the hydrolysis of monoacylglycerols into fatty acids, playing a significant role in inflammation and pain pathways. Compounds based on azetidine scaffolds have shown promising inhibitory effects against MAGL, with nanomolar affinities reported for some derivatives .

2. Antimicrobial Properties

Studies have demonstrated that derivatives containing the azetidine structure exhibit antimicrobial activity against several bacterial strains. For instance, azetidine derivatives have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

3. Anticancer Activity

The potential anticancer properties of azetidine derivatives are also noteworthy. Certain compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, specific derivatives displayed IC50 values in the low micromolar range against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies highlight the biological activities of related compounds:

  • MAGL Inhibition : A study evaluated the pharmacological profiles of various azetidine derivatives and found that modifications at the amide moieties significantly enhanced their inhibitory activity against MAGL, making them suitable candidates for treating neurodegenerative diseases .
  • Antimicrobial Screening : In another investigation, a series of pyridine-containing azetidines were screened for antimicrobial properties, revealing that certain substitutions led to increased efficacy against S. aureus and other pathogens .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound and its related compounds:

Activity Mechanism/Target IC50/Effectiveness Reference
MAGL InhibitionReversible binding2.7 nM
AntimicrobialInhibition of bacterial growthSignificant against S. aureus
CDK InhibitionCell cycle regulationIC50 ~ 0.36 µM

Q & A

Q. What are the key challenges in synthesizing 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of azetidine derivatives often requires precise control of reaction parameters. For example, copper-catalyzed coupling reactions (e.g., using CuBr) with cesium carbonate as a base can facilitate nucleophilic substitution or cross-coupling steps . Key challenges include:
  • Low Yield : Optimize catalyst loading (e.g., 0.101 g CuBr for 2.0 g substrate) and temperature (35°C for 48 hours) to balance reactivity and side reactions .
  • Purification : Use gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the product from byproducts .
  • Moisture Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and pyridine carbonyl (δ ~160–170 ppm for C=O). Compare with analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, where δ 8.87 ppm corresponds to pyridine protons .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer :
  • Temperature : Store at ≤50°C to prevent decomposition, as recommended for structurally similar azetidine derivatives .
  • Moisture : Use desiccants (e.g., silica gel) in sealed containers to avoid hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure by using amber glassware or opaque storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Compare with PubChem data for analogs (e.g., InChIKey: NRAWNKJYUMSYQH for 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride) to infer binding modes .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electron density around the carbonyl group, predicting nucleophilic attack sites .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Assay Replication : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity of silver complexes with 2-amino-3-methylpyridine derivatives) to identify trends .
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Core Modifications : Replace the 2-methylpyridine group with substituted pyrimidines (e.g., 4-aminophenyl groups) to alter steric/electronic profiles .
  • Azetidine Ring Functionalization : Introduce fluoropropyl or diphenylmethyl groups (e.g., 1-(3-fluoropropyl)azetidin-3-amine) to improve metabolic stability .
  • Bioisosteres : Substitute the carbonyl group with sulfonamides or ureas to modulate solubility and target affinity .

Q. What are the metabolic pathways of this compound, and how can they be tracked in vivo?

  • Methodological Answer :
  • Radiolabeling : Incorporate ¹⁴C at the azetidine nitrogen or pyridine methyl group to trace metabolites via LC-MS/MS .
  • Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify major isoforms (e.g., CYP3A4) responsible for oxidation .
  • Biliary Excretion Studies : Administer the compound to rodent models and analyze feces/urine for glucuronide or sulfate conjugates .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity?

  • Methodological Answer :
  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Cell Viability Assays : Compare multiple methods (e.g., MTT, ATP-lite) to rule out assay-specific artifacts .
  • Transcriptomic Profiling : Use RNA-seq to differentiate apoptosis-mediated vs. necrosis-mediated cell death .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.